molecular formula C10H16N2O2S B2509466 [(Dimethylamino)sulfonyl]methylbenzylamine CAS No. 15211-25-3

[(Dimethylamino)sulfonyl]methylbenzylamine

Cat. No. B2509466
CAS RN: 15211-25-3
M. Wt: 228.31
InChI Key: YSKFGSGLRPFIAJ-UHFFFAOYSA-N
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Description

[(Dimethylamino)sulfonyl]methylbenzylamine, also known as DBMBA, is a chemical compound that has gained significant attention in the field of scientific research. It is a versatile molecule that has been used in various studies due to its unique properties. DBMBA is a member of the sulfonyl group, which is known for its biological activities.

Scientific Research Applications

[(Dimethylamino)sulfonyl]methylbenzylamine has been extensively used in scientific research due to its unique properties. It has been shown to have anti-tumor, anti-inflammatory, and anti-bacterial activities. This compound has also been used as a building block in the synthesis of various biologically active molecules. It has been reported to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been used as a starting material for the synthesis of various anti-bacterial agents.

Mechanism of Action

The mechanism of action of [(Dimethylamino)sulfonyl]methylbenzylamine is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division. This inhibition leads to the arrest of cell growth and ultimately cell death. This compound has also been shown to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis, which is a programmed cell death, in cancer cells. This compound has also been shown to reduce the production of reactive oxygen species, which are known to play a role in the development of various diseases. Furthermore, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using [(Dimethylamino)sulfonyl]methylbenzylamine in lab experiments is its versatility. It can be used as a building block in the synthesis of various biologically active molecules. Furthermore, this compound has been shown to have anti-tumor, anti-inflammatory, and anti-bacterial activities, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been shown to be toxic to certain cell lines, which limits its use in certain experiments.

Future Directions

There are several future directions for the research on [(Dimethylamino)sulfonyl]methylbenzylamine. One of the directions is the development of this compound-based anti-cancer agents. This compound has been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy. Furthermore, the development of this compound-based anti-inflammatory agents is another future direction. This compound has been shown to have anti-inflammatory effects, which can be exploited for the development of anti-inflammatory drugs. Additionally, the study of the mechanism of action of this compound is another future direction. Understanding the mechanism of action of this compound can lead to the development of more effective drugs.
Conclusion:
In conclusion, this compound is a versatile molecule that has gained significant attention in the field of scientific research. It has been shown to have anti-tumor, anti-inflammatory, and anti-bacterial activities. This compound has also been used as a building block in the synthesis of various biologically active molecules. The synthesis of this compound can be achieved by the reaction of benzyl chloride with dimethylaminosulfur trifluoride in the presence of a base. The mechanism of action of this compound is not fully understood, but it has been suggested that it inhibits the activity of enzymes involved in the biosynthesis of nucleotides. This compound has various biochemical and physiological effects, including the induction of apoptosis and the reduction of reactive oxygen species. One of the advantages of using this compound in lab experiments is its versatility, while one of the limitations is its toxicity. Finally, there are several future directions for the research on this compound, including the development of this compound-based anti-cancer and anti-inflammatory agents, and the study of its mechanism of action.

Synthesis Methods

[(Dimethylamino)sulfonyl]methylbenzylamine can be synthesized by the reaction of benzyl chloride with dimethylaminosulfur trifluoride in the presence of a base. This reaction results in the formation of this compound as a white crystalline solid. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

properties

IUPAC Name

N-(dimethylsulfamoyl)-N-methyl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-11(2)15(13,14)12(3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKFGSGLRPFIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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